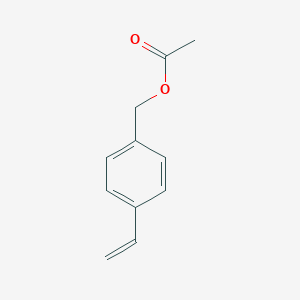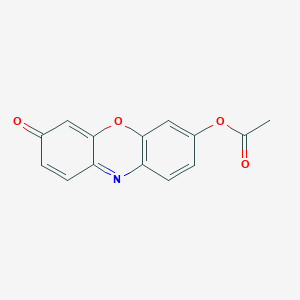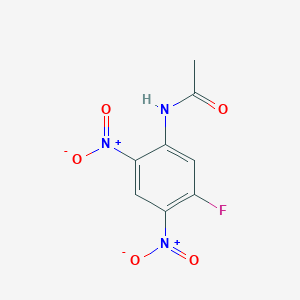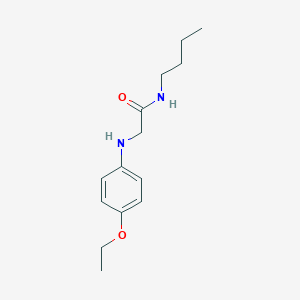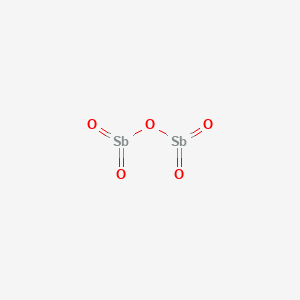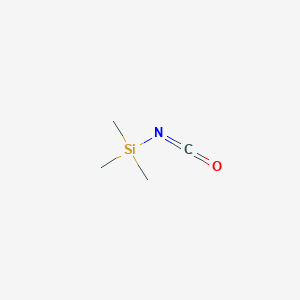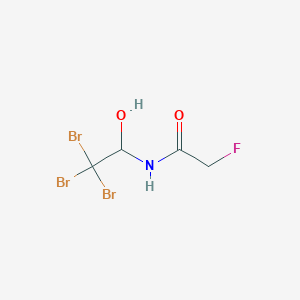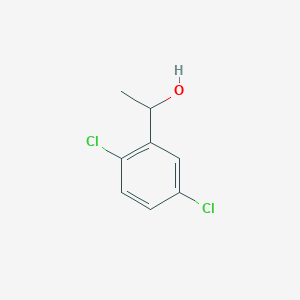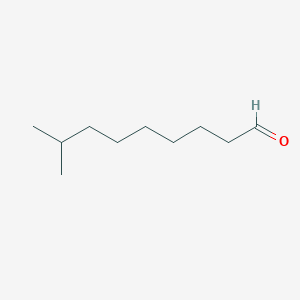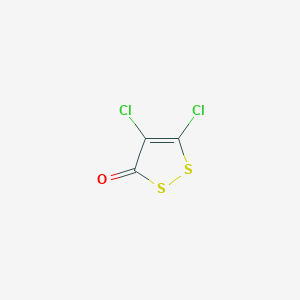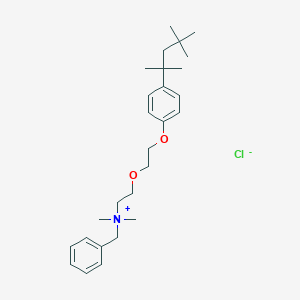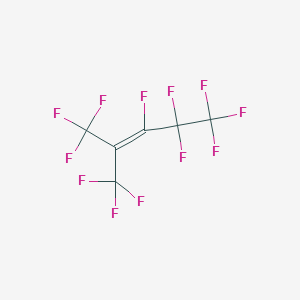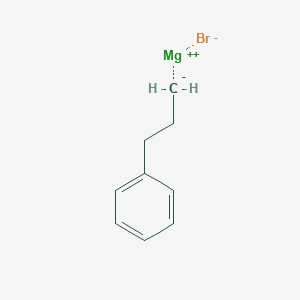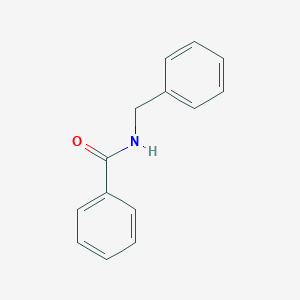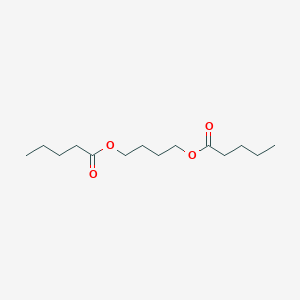
4-Pentanoyloxybutyl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentanoyloxybutyl pentanoate is a compound that belongs to the family of esters. It is also known as PBPE and is used in various scientific research applications. The compound has gained significant attention due to its unique properties and potential applications in different fields of science.
Mécanisme D'action
The mechanism of action of 4-Pentanoyloxybutyl pentanoate is not well understood. However, studies suggest that it may act as a surfactant and emulsifier, which can help in the production of various products. It may also act as a plasticizer, which can improve the flexibility and durability of polymers.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Pentanoyloxybutyl pentanoate. However, studies suggest that it may have low toxicity and is not harmful to human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Pentanoyloxybutyl pentanoate in lab experiments include its low toxicity, ease of handling, and availability. However, the limitations include its limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on 4-Pentanoyloxybutyl pentanoate. One potential area of research is its use in the production of biodegradable polymers and resins. Another area of research is its potential use as a surfactant and emulsifier in various industries. Additionally, further studies are needed to understand the mechanism of action and potential applications of this compound in different fields of science.
Conclusion:
In conclusion, 4-Pentanoyloxybutyl pentanoate is a compound with unique properties and potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in different fields of science.
Méthodes De Synthèse
The synthesis method of 4-Pentanoyloxybutyl pentanoate involves the reaction of pentanoyl chloride with 4-hydroxybutyl pentanoate in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions and at a low temperature to obtain the desired product.
Applications De Recherche Scientifique
4-Pentanoyloxybutyl pentanoate has various scientific research applications, including its use as a solvent and reagent in organic synthesis. The compound is also used in the production of different types of polymers and resins. Additionally, it is used in the manufacturing of various industrial products, such as coatings, adhesives, and sealants.
Propriétés
Numéro CAS |
1572-75-4 |
|---|---|
Nom du produit |
4-Pentanoyloxybutyl pentanoate |
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
4-pentanoyloxybutyl pentanoate |
InChI |
InChI=1S/C14H26O4/c1-3-5-9-13(15)17-11-7-8-12-18-14(16)10-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
MBFNHDOYKKRDMK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCCCCOC(=O)CCCC |
SMILES canonique |
CCCCC(=O)OCCCCOC(=O)CCCC |
Autres numéros CAS |
1572-75-4 |
Synonymes |
4-pentanoyloxybutyl pentanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



